![molecular formula C16H19N5O B2804874 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034570-26-6](/img/structure/B2804874.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex organic molecule that has been synthesized using different methods.
Scientific Research Applications
- These compounds are structurally similar to purine bases (adenine and guanine) and have attracted interest from medicinal chemists .
- Specific applications include:
- Antipromastigote Activity : Compound 13 demonstrated potent in vitro antipromastigote activity, making it relevant for addressing parasitic diseases .
- Cytotoxicity : Derivatives with electron-donating and electron-withdrawing groups showed cytotoxic activity. For instance, R1 = OMe and R3 = 8j exhibited promising cytotoxicity .
- Anticancer Properties : New p-cymene Ru(II) complexes containing related pyrazole-based ligands were studied for their anticancer potential .
Synthetic Methods and Substituent Diversity
Biomedical Applications
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit selected kinases harboring a rare cysteine in the hinge region .
Mode of Action
It’s worth noting that similar compounds have been designed to potentially irreversibly inhibit their target kinases .
Biochemical Pathways
It’s known that kinase inhibitors can affect a variety of cellular processes, including cell growth, division, and death .
Result of Action
Kinase inhibitors can generally disrupt the activity of their target kinases, leading to changes in cellular processes .
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-21-11-13(9-20-21)15-14(17-7-8-18-15)10-19-16(22)12-5-3-2-4-6-12/h2-3,7-9,11-12H,4-6,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZXLNORNDDPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide |
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